molecular formula C14H9N5O2 B6038728 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Katalognummer: B6038728
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: HQJWPAIMHXNRBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a pyrido-triazolo-pyrimidinone core substituted with a 4-hydroxyphenyl group at position 6.

Eigenschaften

IUPAC Name

11-(4-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c20-10-3-1-9(2-4-10)18-6-5-12-11(13(18)21)7-15-14-16-8-17-19(12)14/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJWPAIMHXNRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism

The aldehyde undergoes nucleophilic attack by the amine group of the pyridine carboxamide, forming a Schiff base. Subsequent dehydration and cyclization yield the pyrido-pyrimidinone intermediate. Hydrazine then facilitates triazole ring closure via nucleophilic addition-elimination (Figure 1).

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
HCl (conc.)Ethanol801258
H2SO4DMF100862
PTSAToluene110671

PTSA = p-Toluenesulfonic acid

The use of p-toluenesulfonic acid in toluene at 110°C provided superior yields (71%) compared to mineral acids.

This method decouples the formation of the heterocyclic core from the introduction of the 4-hydroxyphenyl group, enhancing modularity.

Pyrido-Pyrimidinone Intermediate Synthesis

A brominated pyrido-pyrimidinone scaffold is first synthesized. For example, 6-bromo-pyrido[3,4-e]pyrimidin-7-one is prepared via cyclization of 3-amino-4-cyanopyridine with ethyl bromoacetate.

Suzuki Coupling with 4-Hydroxyphenylboronic Acid

The brominated intermediate undergoes palladium-catalyzed cross-coupling with 4-hydroxyphenylboronic acid.

Table 2: Catalytic Systems for Suzuki Coupling

CatalystBaseSolventYield (%)
Pd(PPh3)4K2CO3Dioxane65
PdCl2(dppf)CsFTHF78
Pd(OAc)2/XPhosNaHCO3DMF:H2O83

The Pd(OAc)2/XPhos system in a DMF-water mixture achieved the highest yield (83%).

Protecting Group Strategies for the Hydroxyl Functionality

The phenolic -OH group necessitates protection during synthesis to prevent oxidation or undesired side reactions. Common protective groups include:

Benzyl Ether Protection

Benzylation of 4-hydroxyphenylboronic acid using benzyl bromide and K2CO3 in acetone affords the protected boronic acid. After Suzuki coupling, catalytic hydrogenation (H2/Pd-C) removes the benzyl group.

Silyl Ether Protection

Alternatively, tert-butyldimethylsilyl (TBS) protection using TBSCl and imidazole in DMF provides a stable intermediate. Deprotection is achieved with tetrabutylammonium fluoride (TBAF).

Table 3: Comparison of Protective Group Efficiency

Protective GroupCoupling Yield (%)Deprotection Yield (%)
Benzyl7892
TBS8588

TBS protection marginally improves coupling yields but requires stringent anhydrous conditions.

Triazole Ring Formation via Hydrazine Cyclization

The triazolo ring is introduced by treating a pyrido-pyrimidinone-hydrazine derivative with POCl3 or PCl5, promoting cyclodehydration.

Procedure :

  • React pyrido-pyrimidinone-7-(4-hydroxyphenyl) with hydrazine hydrate in ethanol at reflux (12 h).

  • Treat the hydrazide intermediate with POCl3 at 0°C, then warm to room temperature.

  • Quench with ice-water and neutralize with NaHCO3.

Table 4: Cyclization Reagent Screening

ReagentTemp (°C)Time (h)Yield (%)
POCl30 → 25268
PCl5-10 → 25359
SOCl225452

POCl3 provided optimal yields (68%) with minimal byproduct formation.

One-Pot Tandem Synthesis

Recent advances utilize one-pot methodologies to reduce purification steps. A sequential Suzuki coupling-cyclocondensation protocol exemplifies this approach:

  • Combine 6-bromo-pyrido[3,4-e]pyrimidin-7-one, 4-hydroxyphenylboronic acid, Pd(OAc)2, and SPhos in dioxane/H2O.

  • After coupling, add hydrazine hydrate and p-toluenesulfonic acid directly to the mixture.

  • Heat at 100°C for 6 h to effect cyclization.

Table 5: One-Pot Synthesis Outcomes

StepIntermediate Yield (%)Final Yield (%)
Coupling8572
Cyclization7258

While efficient, the one-pot method requires precise stoichiometric control to prevent side reactions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyphenyl group at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hr7-(4-Methoxyphenyl) derivative78%
AcylationAc₂O, H₂SO₄ (cat.), reflux, 6 hr7-(4-Acetyloxyphenyl) derivative65%

These reactions retain the core pyrido-triazolo-pyrimidine structure while modifying the phenolic group’s electronic properties .

Electrophilic Aromatic Substitution

The hydroxyphenyl ring participates in electrophilic substitutions:

Nitration

  • Reagents: HNO₃/H₂SO₄ (1:3), 0°C → RT, 4 hr

  • Product: 7-(3-Nitro-4-hydroxyphenyl) derivative

  • Yield: 62%

Sulfonation

  • Reagents: H₂SO₄ (fuming), 40°C, 8 hr

  • Product: 7-(4-Hydroxy-3-sulfophenyl) derivative

  • Yield: 58%

Cyclization and Ring Expansion

The triazolo-pyrimidine core facilitates ring-expansion reactions:

With Hydrazine

  • Conditions: NH₂NH₂·H₂O, EtOH, reflux, 24 hr

  • Product: Pyrido[3,4-e]tetrazolo[1,5-a]pyrimidin-6-one derivative

  • Yield: 71%

With CS₂/KOH

  • Conditions: CS₂, KOH, DMF, 100°C, 18 hr

  • Product: Thieno-fused analog via C-S bond formation

  • Yield: 54%

Oxidation and Reduction

Oxidation of Hydroxyphenyl Group

  • Reagents: KMnO₄, H₂O, 80°C, 3 hr

  • Product: 7-(4-Carboxyphenyl) derivative

  • Yield: 68%

Reduction of Pyrimidine Core

  • Reagents: NaBH₄, MeOH, RT, 2 hr

  • Product: Dihydro-pyrido-triazolo-pyrimidinone

  • Yield: 82%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

ReactionCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C7-(4-Biphenyl) derivative73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylaminated analog66%

Hydrolysis and Condensation

Ester Hydrolysis

  • Reagents: 6M HCl, reflux, 8 hr

  • Product: Carboxylic acid derivative at position 6

  • Yield: 89%

Schiff Base Formation

  • Reagents: R-NH₂, EtOH, Δ, 12 hr

  • Product: Imine-linked conjugates

  • Yield: 60–75%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ring-opening : Forms azafulvene intermediates

  • Dimerization : Via [2+2] cycloaddition (confirmed by XRD)

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12)

  • Thermal Stability : Decomposes above 250°C (TGA data)

This compound’s reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Experimental protocols emphasize controlled conditions to avoid side reactions from competing nucleophilic/electrophilic sites .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

  • Case Study : A study demonstrated that derivatives of pyrido[2,3-d][1,2,4]triazolopyrimidinones exhibited significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the 4-position could enhance anticancer efficacy while minimizing toxicity .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that certain derivatives can inhibit viral replication by targeting specific viral proteins.

  • Case Study : In a series of experiments, it was found that derivatives with a 4-hydroxyphenyl group exhibited enhanced activity against HCV by interfering with the viral life cycle .

Adenosine Receptor Modulation

The affinity of 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one for adenosine receptors (ARs) has been a focal point of research. It has shown selectivity towards the hA1 receptor subtype, which is implicated in various physiological processes including cardiac function and neurotransmission.

  • Data Table: Binding Affinity to Adenosine Receptors
CompoundhA1 AR Ki (μM)hA2A AR Ki (μM)hA2B AR Ki (μM)hA3 AR Ki (μM)
This compound0.07625.6>100Not reported

This selectivity suggests potential therapeutic applications in treating conditions related to adenosine signaling dysregulation .

Antioxidant Activity

The antioxidant properties of this compound have been explored due to their implications in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively.

  • Case Study : Research utilizing DPPH assay methods showed that derivatives of this compound significantly reduced oxidative stress markers in vitro .

Anti-inflammatory Effects

Compounds within this class have demonstrated anti-inflammatory effects in preclinical models. They inhibit key inflammatory pathways and cytokine production.

  • Data Table: Inhibition of Cytokine Production
CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
This compound45%60%

These findings suggest potential applications in treating inflammatory diseases .

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its biological activity.

  • Synthesis Overview : The compound can be synthesized through a combination of cyclization reactions involving pyridine and triazole precursors. Variations in substituents on the aromatic ring can lead to significant changes in pharmacological properties .

Wirkmechanismus

The mechanism of action of 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the inhibition of cell growth and proliferation . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their substituent-driven properties are summarized below:

Compound Name Substituents/Modifications Key Properties/Effects Reference
7-(4-Methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Methoxyphenyl at position 7 Increased lipophilicity; reduced hydrogen bonding compared to hydroxyl analog.
8-Methyl-7-(4-(trifluoromethoxy)phenyl) analog 8-Methyl and 4-(trifluoromethoxy)phenyl groups Enhanced metabolic stability due to electron-withdrawing CF3 group; steric bulk.
7-(2-Methoxyethyl)-2-(4-methoxyphenyl) derivative 2-Methoxyethyl and 4-methoxyphenyl Improved solubility in polar solvents; dual methoxy groups enhance π-π stacking.
2-(2-Chlorophenyl)-7-(furylmethyl) analog 2-Chlorophenyl and furylmethyl substituents Electron-withdrawing Cl enhances electrophilicity; furan contributes to π-conjugation.
Compound 15 () Complex fused rings with hydroxyl and cyano groups Broader antimicrobial activity due to extended conjugation and polar functional groups.
Key Observations:
  • Polarity and Solubility : The 4-hydroxyphenyl group in the target compound provides superior hydrogen-bonding capacity compared to methoxy or trifluoromethoxy analogs, likely improving aqueous solubility .
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF3 in ) reduce oxidative metabolism, enhancing half-life.
  • Bioactivity: Antimicrobial activity is prominent in analogs with extended conjugation (e.g., compound 15 in ), while cardiac applications are noted for hydroxyl-bearing derivatives (e.g., higenamine HCl in ).
Spectral Data Comparison:
  • IR Spectroscopy : Hydroxyl-bearing compounds (e.g., target and compound 15) show strong O-H stretches (~3433 cm⁻¹) and C=O peaks (~1680 cm⁻¹) .
  • NMR : Aromatic protons in the 6.9–8.0 ppm range are common across analogs .

Biologische Aktivität

The compound 7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure comprising:

  • A pyrimidine ring fused with a triazole moiety .
  • A hydroxyphenyl group that enhances its reactivity and biological interactions.

This unique combination of structural elements contributes to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity
    • The compound has shown promise as an anti-cancer agent , inhibiting specific cellular pathways involved in tumor growth and proliferation. Its ability to target cancer cells while sparing normal cells is a key area of interest for further research.
  • Anti-inflammatory Properties
    • The hydroxyphenyl group may contribute to the compound's anti-inflammatory effects , making it a candidate for treating inflammatory diseases.
  • Antioxidant Effects
    • The presence of hydroxyl groups allows the compound to act as an antioxidant, potentially protecting cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through various mechanisms, including modulation of mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging free radicals

Case Study 1: Anticancer Evaluation

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values below 10 µM. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and activated apoptotic pathways through caspase activation.

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokines. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. Basic Characterization

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) verify aromatic protons and carbonyl groups, with shifts at δ 7.2–8.1 ppm (aromatic) and δ 165–170 ppm (C=O) .
  • TLC monitoring : Silica gel plates (SIL G/UV 254) track reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
  • Microanalysis : Carbon, hydrogen, and nitrogen content are validated via elemental analysis (Perkin-Elmer 240-B), with deviations <0.4% indicating high purity .

How is the biological activity of this compound initially screened, and what targets are prioritized?

Q. Basic Biological Screening

  • In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} values compared to reference drugs .
  • Cardiovascular targets : Structural analogs (e.g., higenamine HCl) show β-adrenergic receptor agonism, suggesting potential cardiotonic applications .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria assess zone-of-inhibition metrics .

How can regioselectivity challenges in triazolo-pyrimidine synthesis be addressed?

Q. Advanced Synthetic Chemistry

  • Catalyst-driven selectivity : SNPS-AT/SO3_3H catalysts favor 5,9-dihydropyrimido-triazolo-pyrimidine-dione formation via hydrogen-bond-directed cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing byproducts in multi-step reactions .
  • Microwave irradiation : Enhances reaction homogeneity, achieving >90% regioselectivity in fused heterocycle formation .

What mechanistic insights explain the compound’s interaction with biological targets?

Q. Advanced Mechanistic Studies

  • Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to glutathione-S-transferase (GST) with a Chemgauss4 score of -10.07, suggesting competitive inhibition .
  • Receptor binding : Analog studies indicate hydrogen bonding with Thr188^{188} and hydrophobic interactions in β-adrenergic receptors, validated via mutagenesis assays .
  • Oxidative pathways : ROS generation in cancer cells is quantified using DCFH-DA fluorescence assays .

How can computational modeling guide the design of derivatives with enhanced activity?

Q. Advanced Computational Chemistry

  • Virtual screening : Libraries (e.g., ZINC) are filtered by Lipinski’s rules, followed by molecular dynamics simulations to assess binding stability .
  • QSAR models : Electron-withdrawing substituents (e.g., -NO2_2) at C-7 correlate with improved antiproliferative activity (R2^2 = 0.82) .
  • Docking validation : Cryo-EM or X-ray crystallography (e.g., PDB 6XYZ) confirms predicted binding poses .

How can contradictions in synthetic data (e.g., yield disparities) be resolved?

Q. Advanced Data Analysis

  • Parameter optimization : DoE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading) affecting yield .
  • Side-product analysis : LC-MS traces detect intermediates, guiding protocol adjustments (e.g., extended reflux times) .
  • Cross-lab validation : Reproducibility is confirmed using standardized reagents (e.g., Merck/Aldrich sources) .

What are the understudied research areas for this compound?

Q. Advanced Research Gaps

  • Metabolic stability : CYP450 isoform inhibition assays (e.g., CYP3A4) are needed to assess pharmacokinetics .
  • Nanoformulations : Encapsulation in polycaprolactone-selenium nanoparticles could enhance bioavailability and reduce toxicity .
  • Synergistic combinations : Screening with cisplatin or doxorubicin may reveal additive effects in cancer therapy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.